REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=[O:7])=[CH:4][CH:3]=1.C(N(CC)CC)C.[C:18](Cl)(=[O:21])[CH:19]=[CH2:20]>CN(C)C=O>[C:18]([NH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=[O:7])=[CH:4][CH:3]=1)(=[O:21])[CH:19]=[CH2:20]
|
Name
|
|
Quantity
|
29 mmol
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C(=O)N)C=C1
|
Name
|
|
Quantity
|
33 mmol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
33 mmol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)Cl
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under ice-cooling
|
Type
|
ADDITION
|
Details
|
After the completion of the addition
|
Type
|
FILTRATION
|
Details
|
After filtering off the precipitate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
Then the solid matter thus obtained
|
Type
|
CUSTOM
|
Details
|
was recrystallized from a solvent mixture of water with methanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)NC1=CC=C(C(=O)N)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |